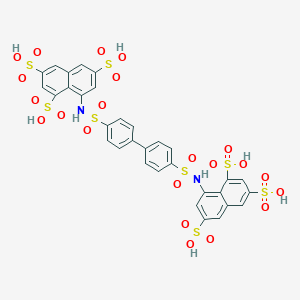
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is a chemical compound that belongs to the carbazole family. It is a heterocyclic aromatic compound that has been studied for its potential use in the field of medicine.
Mechanism Of Action
The mechanism of action of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical And Physiological Effects
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane. In addition, it has been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially useful compound for the development of new cancer treatments and antibiotics. However, one limitation of using 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, future studies could focus on the development of new derivatives of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole with improved properties for use in medicine.
Synthesis Methods
The synthesis of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole involves the reaction of 2,4-dimethylpyridine with 2-aminobiphenyl in the presence of a palladium catalyst. This reaction leads to the formation of 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole with a yield of approximately 70%.
Scientific Research Applications
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole has been studied for its potential use in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer and leukemia. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
properties
CAS RN |
155136-72-4 |
|---|---|
Product Name |
2,4-Dimethyl-6H-pyrido(3,2-b)carbazole |
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,4-dimethyl-1H-pyrido[3,2-b]carbazole |
InChI |
InChI=1S/C17H14N2/c1-10-7-11(2)18-16-9-14-12-5-3-4-6-15(12)19-17(14)8-13(10)16/h3-9,18H,1-2H3 |
InChI Key |
FLRIZEAQTUTWHB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC2=CC3=C(C=C12)NC4=CC=CC=C43)C |
SMILES |
CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C |
Canonical SMILES |
CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C |
Other CAS RN |
155136-72-4 |
synonyms |
2,4-dimethyl-6H-pyrido(3,2-b)carbazole 2,4-dMPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)](/img/structure/B118467.png)




![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)

